N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide
Description
N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a benzo[d][1,3]dioxole-5-carbonyl group at position 2 and a 4-methoxybenzamide moiety at position 3. This compound’s structure combines two pharmacologically significant motifs: benzofuran (known for antimicrobial and anticancer properties) and benzodioxole (associated with metabolic stability and ligand-receptor interactions) .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIXZYGQAOPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzofuran core with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the Methoxybenzamide Group: The final step is the amidation reaction where the intermediate product is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and benzo[d][1,3]dioxole rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to target specific molecular pathways makes it a candidate for drug development, particularly in oncology .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are of interest for creating new materials with desired properties.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide exerts its effects involves the inhibition of key enzymes and proteins involved in cell proliferation. It targets molecular pathways such as the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis . The compound binds to the active sites of these proteins, disrupting their normal function and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Key Structural Features
Key Observations :
- Benzamide vs.
- Substituent Effects : The benzo[d][1,3]dioxole group in the target compound and Compound 55 may confer metabolic resistance compared to halogenated analogs like etobenzanid. The 4-methoxy group in the target compound increases lipophilicity (predicted logP ~3.5) relative to chlorine-substituted etobenzanid (logP ~3.8) .
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide is a complex organic compound recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structure, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
- Benzofuran unit : Associated with neuroprotective effects.
- 4-Methoxybenzamide structure : Enhances the compound's solubility and may influence its biological interactions.
The molecular formula of this compound is , indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. This unique combination contributes to its diverse biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells by modulating cell cycle proteins and apoptosis pathways. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines such as IL-6 and TNF-α. |
| Antimicrobial | Exhibits activity against certain bacterial pathogens. |
| Neuroprotective | Protects dopaminergic neurons from degeneration. |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in various cancer cell lines by affecting key regulatory proteins involved in the apoptosis pathway.
- Cytokine Modulation : It influences the release of pro-inflammatory cytokines, thereby contributing to its anti-inflammatory properties.
- Neuroprotection : The compound interacts with dopamine receptors and may protect against neurodegeneration by promoting neuronal survival and function.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The mechanism involved increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Anti-inflammatory Effects : In an in vitro model using mouse splenocytes, the compound reduced the secretion of IL-6 and TNF-α by approximately 50% at a concentration of 100 nM, indicating strong anti-inflammatory potential.
- Neuroprotective Properties : Research involving dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) showed that treatment with the compound resulted in a significant reduction in markers of neurodegeneration compared to untreated controls.
Q & A
What are the critical steps and methodological considerations for synthesizing N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Coupling reactions : Formation of the benzofuran-3-yl scaffold via nucleophilic acyl substitution.
- Functional group introduction : Attachment of the benzo[d][1,3]dioxole-5-carbonyl group using acyl chloride intermediates.
- Amidation : Reaction with 4-methoxybenzamide under controlled pH and temperature .
Purification : Preparative HPLC is recommended for isolating high-purity product (>98%), as demonstrated in analogous syntheses .
How can reaction conditions (e.g., solvent, temperature) be optimized to address low yields in the final amidation step?
Level: Advanced
Answer:
Low yields often arise from competing side reactions. Methodological optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing intermediates.
- Temperature control : Maintaining 60–80°C minimizes decomposition of heat-sensitive intermediates.
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Validation : Monitor reaction progress via TLC or LC-MS to identify incomplete conversions early .
What analytical techniques are most reliable for confirming structural integrity and purity?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed structural confirmation, with characteristic peaks for aromatic protons (δ 6.1–8.0 ppm) and carbonyl groups (δ 163–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 427.12) and detects impurities .
- HPLC : Purity >95% is achievable with gradient elution (C18 column, acetonitrile/water mobile phase) .
How can density-functional theory (DFT) predict the compound’s reactivity or interaction with biological targets?
Level: Advanced
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., carbonyl groups) for covalent interactions.
- Binding affinities : Simulate docking with enzyme active sites (e.g., HDACs or kinases) using hybrid functionals that incorporate exact exchange terms for accuracy .
Validation : Compare computed IR spectra with experimental data to refine computational models .
How should researchers resolve discrepancies in biological activity data across studies?
Level: Advanced
Answer:
Conflicting data (e.g., IC₅₀ values in cytotoxicity assays) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and cell lines (e.g., HepG2 vs. HeLa).
- Compound stability : Perform stability studies under assay conditions (pH 7.4, 37°C) using HPLC to detect degradation .
Statistical rigor : Use dose-response curves with ≥3 replicates and report p-values for significance .
What structural modifications enhance the compound’s biological activity, and how are these evaluated?
Level: Advanced
Answer:
Modification strategies :
- Substituent variation : Replace 4-methoxybenzamide with electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
- Scaffold hopping : Replace benzofuran with benzothiophene to alter pharmacokinetic properties .
Evaluation methods : - In vitro assays : Measure IC₅₀ against target enzymes (e.g., HDAC inhibition).
- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
What experimental approaches determine the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) for 24–72 hours.
- Analytical monitoring : Use HPLC-UV to quantify degradation products and identify instability hotspots (e.g., ester hydrolysis) .
Outcome : Derive a stability-indicating method validated per ICH guidelines .
How do researchers validate the compound’s mechanism of action in complex biological systems?
Level: Advanced
Answer:
- Target engagement assays : Use CRISPR-Cas9 knockout models to confirm dependency on suspected targets.
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis pathways) .
Controls : Include inactive analogs (e.g., methylated derivatives) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
